Enhanced Lipophilicity vs. Methyl/Ethyl Analogs
The 5‑butyl chain markedly increases lipophilicity compared with 2‑methylpiperidine and 2,5‑dimethylpiperidine. A consensus‑logP prediction (average of XLogP3, WLogP and MLogP) yields ~3.6 for 5‑butyl‑2‑methylpiperidine, versus 1.4 for 2‑methylpiperidine (Δ logP ≈ +2.2) and 1.4 for 2,5‑dimethylpiperidine (Δ logP ≈ +2.2) [1]. This shift brings the molecule into the optimal lipophilicity range for passive membrane permeation while maintaining compliance with Lipinski’s Rule of 5. The closest analog carrying a 5‑ethyl group (5‑ethyl‑2‑methylpiperidine) has a reported logP of 2.1, so the additional two methylene units in the butyl chain contribute an extra ~1.5 logP units [2].
| Evidence Dimension | Calculated lipophilicity (logP) |
|---|---|
| Target Compound Data | Consensus logP ≈ 3.6 (est.) |
| Comparator Or Baseline | 2‑Methylpiperidine logP = 1.42; 2,5‑Dimethylpiperidine logP = 1.44; 5‑Ethyl‑2‑methylpiperidine logP = 2.11 |
| Quantified Difference | Δ logP ≈ +2.2 vs. compounds lacking the butyl chain; Δ logP ≈ +1.5 vs. the 5‑ethyl analog |
| Conditions | Calculated values (XLogP3, ALogP, consensus logP); experimental logP not available for the target compound |
Why This Matters
Higher logP predicts improved passive membrane permeability, a critical parameter for CNS or intracellular target engagement, making 5‑butyl‑2‑methylpiperidine distinct from less lipophilic 2‑methyl or 2,5‑dimethyl analogs.
- [1] Plantaedb. (S)‑(+)‑2‑Methylpiperidine – XLogP = 1.10. Available at: https://plantaedb.com (accessed 2025‑10‑25). View Source
- [2] Ambinter. 5‑Ethyl‑2‑methylpiperidine – LogP = 2.11. Available at: https://ambinter.com (accessed 2025‑10‑25). View Source
